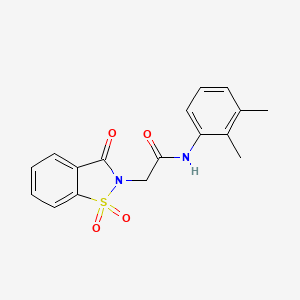
N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety and an acetamide functional group. Its chemical formula is C15H14N2O3S with a molecular weight of approximately 302.35 g/mol. The presence of the dimethylphenyl group and the trioxo-benzothiazole structure contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
- Formation of Benzothiazole : Utilizing condensation reactions between appropriate thioketones and amines.
- Acetamide Formation : Reacting the benzothiazole derivative with acetic anhydride or acetic acid in the presence of a catalyst.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. A study demonstrated that derivatives with benzothiazole structures showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). In vitro assays revealed that it could inhibit MAO-B selectively, which is crucial in the treatment of neurodegenerative diseases like Parkinson's .
| Enzyme | Inhibition Percentage | IC50 (μM) |
|---|---|---|
| MAO-B | 57.11% | 14.80 ± 5.45 |
| Cholinesterase | Significant inhibition | Not specified |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored through various models. In forced swim tests (FST), compounds similar to this compound reduced immobility time significantly, indicating antidepressant-like effects .
Case Studies
A notable case study involved the administration of a related benzothiazole derivative in animal models. The results showed not only reduced depressive behaviors but also improved cognitive functions attributed to MAO inhibition and enhanced neurotransmitter levels .
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11-6-5-8-14(12(11)2)18-16(20)10-19-17(21)13-7-3-4-9-15(13)24(19,22)23/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZXOSGIQPVNPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













